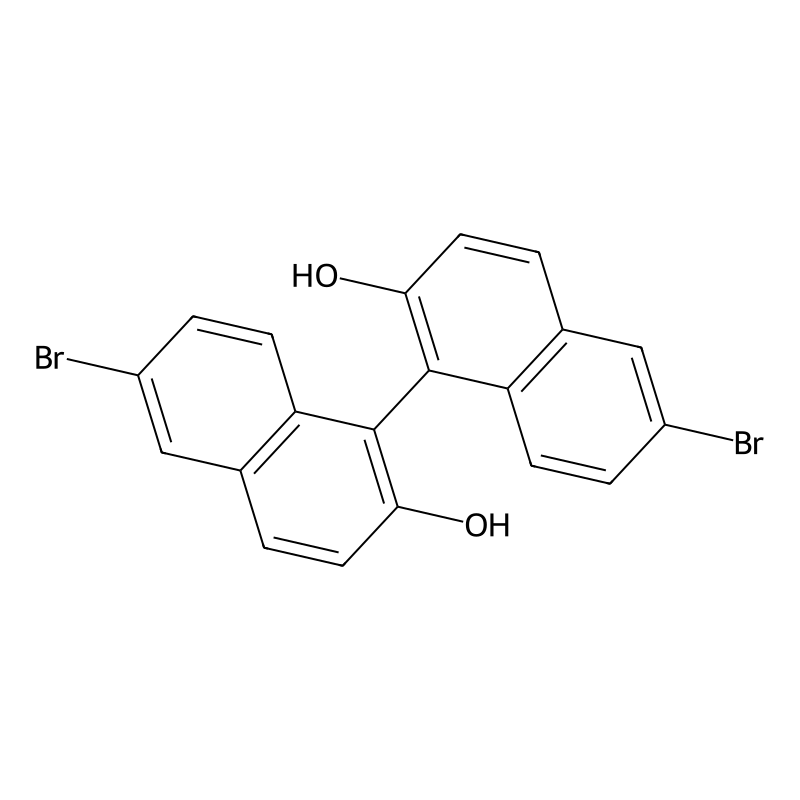(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Asymmetric Catalysis:
(R)-(-)-BINOL serves as a valuable ligand in asymmetric catalysis, a process that favors the formation of one enantiomer over another. Its chiral structure allows it to bind selectively to one enantiomer of a substrate molecule, directing the reaction pathway and enhancing the yield of the desired product. Studies have shown its effectiveness in various asymmetric reactions, including:
- Hydrogenation: (R)-(-)-BINOL-based catalysts have been used for the asymmetric hydrogenation of ketones and imines, leading to the production of optically pure alcohols and amines.
- Aldol reactions: These reactions involve the condensation of two carbonyl compounds to form a β-hydroxycarbonyl compound. (R)-(-)-BINOL-derived catalysts can promote highly enantioselective aldol reactions, leading to the synthesis of various chiral building blocks for drug discovery and other applications.
Liquid Crystals and Supramolecular Chemistry:
(R)-(-)-BINOL exhibits liquid crystalline behavior under specific conditions, forming ordered assemblies of molecules. This property makes it a valuable material for studying self-assembly processes and designing new functional materials. Additionally, its unique structure allows it to participate in supramolecular interactions, such as hydrogen bonding and π-π stacking, enabling the construction of complex molecular architectures with potential applications in sensors, drug delivery, and other areas.
Chiral Recognition and Sensing:
Due to its chirality, (R)-(-)-BINOL can be used to differentiate between different enantiomers of other molecules. This property finds application in various areas, including:
- Enantioselective separation: (R)-(-)-BINOL-based materials can be employed to separate enantiomers from racemic mixtures, a crucial step in the purification of chiral drugs and other pharmaceuticals.
- Chiral sensing: By incorporating (R)-(-)-BINOL into sensors, researchers can develop devices capable of detecting the presence and enantiomeric composition of chiral analytes in various samples.
Material Science:
(R)-(-)-BINOL can be used as a building block for the synthesis of various functional materials with interesting properties. For example, it can be incorporated into polymers to create chiral materials with potential applications in drug delivery, separation membranes, and nonlinear optics.
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is a chiral organic compound belonging to the family of 1,1'-bi-2-naphthols. Its molecular formula is , and it has a molecular weight of 444.12 g/mol. This compound is characterized by the presence of two bromine atoms at the 6 and 6' positions of the bi-naphthol structure, which significantly influences its chemical reactivity and biological activity. The compound typically appears as a white to light yellow crystalline powder with a melting point of approximately 90 °C .
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol serves as an important ligand in various asymmetric synthesis reactions. Notable reactions include:
- Asymmetric Strecker Reactions: It can be utilized to prepare chiral zirconium catalysts that facilitate these reactions .
- Enantioselective Friedel-Crafts Reactions: The compound acts as a ligand in titanium-catalyzed reactions involving pyrroles and glyoxylates .
- Hetero Diels-Alder Reactions: It is also employed in zinc-catalyzed enantioselective reactions .
Research indicates that (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol exhibits notable biological activities, particularly in the field of medicinal chemistry. Its derivatives have been studied for their potential anti-cancer properties and their ability to act as enzyme inhibitors. The unique stereochemistry of this compound allows for selective interactions with biological targets, which can enhance therapeutic efficacy .
The synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol generally involves bromination of 1,1'-bi-2-naphthol under controlled conditions. Specific methods include:
- Bromination Reaction: The starting material is treated with bromine in an appropriate solvent (such as dichloromethane) to introduce bromine atoms at the desired positions.
- Chiral Resolution: The racemic mixture may undergo chiral resolution using chiral chromatography or other methods to isolate the (R)-enantiomer.
Crystal structure analyses have also been utilized to optimize synthesis protocols for better yields and purity .
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol finds applications across various fields:
- Catalysis: It is widely used as a chiral ligand in asymmetric catalysis, significantly contributing to the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Its unique properties make it suitable for developing advanced materials with specific optical characteristics.
- Research: The compound serves as a standard in studies related to chirality and stereochemistry .
Studies on (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol have focused on its interactions with various biomolecules. Research has shown that its chiral nature allows it to selectively bind to certain enzymes and receptors, which can lead to significant biological effects. Interaction studies often utilize techniques such as X-ray crystallography and NMR spectroscopy to elucidate binding mechanisms and affinities .
Several compounds share structural similarities with (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol | Structure | Enantiomeric form; used in similar catalytic applications |
| 6,6'-Dihydroxy-1,1'-bi-2-naphthol | Structure | Contains hydroxyl groups; different reactivity profile |
| 3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl | Structure | Different substitution pattern; used in distinct catalytic scenarios |
These compounds are compared based on their stereochemistry and functional group variations which influence their reactivity and applications in asymmetric synthesis and biological activity.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








